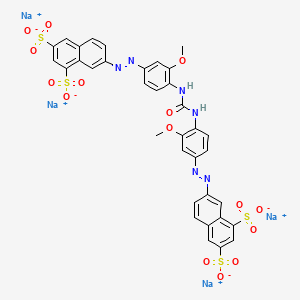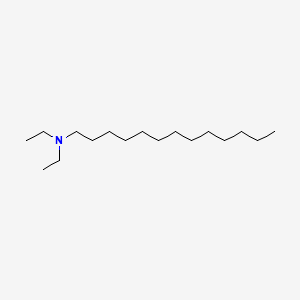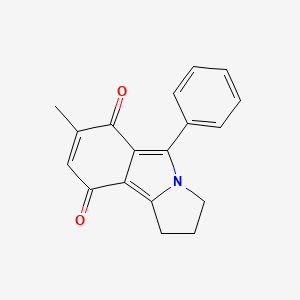![molecular formula C16H13N3O9S3 B14468110 2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid CAS No. 69774-80-7](/img/structure/B14468110.png)
2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid is an organic compound belonging to the class of azobenzenes. It is characterized by the presence of azo (-N=N-) linkage between two aromatic rings, one of which is substituted with amino and sulfonic acid groups. This compound is known for its vibrant color and is commonly used as a dye in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid typically involves the diazotization of 4-amino-7-sulfonaphthalen-1-amine followed by coupling with benzene-1,4-disulfonic acid. The reaction conditions generally include acidic environments to facilitate the diazotization process and maintain the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves the continuous addition of reactants and removal of by-products to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic reagents like halogens and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, paper, and leather industries
Mechanism of Action
The mechanism of action of 2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid involves its interaction with various molecular targets. The azo linkage can undergo cleavage under specific conditions, releasing aromatic amines that can interact with biological molecules. The sulfonic acid groups enhance the solubility and facilitate the binding of the compound to substrates .
Comparison with Similar Compounds
Similar Compounds
4-Aminoazobenzene-3,4’-disulfonic acid: Similar structure with different substitution pattern.
2-Amino-5-(4-sulfophenyl)azobenzenesulfonic acid: Another azobenzene derivative with sulfonic acid groups.
Uniqueness
2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high solubility in water and vibrant color make it particularly useful in dye applications .
Properties
CAS No. |
69774-80-7 |
|---|---|
Molecular Formula |
C16H13N3O9S3 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-[(4-amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C16H13N3O9S3/c17-13-4-5-14(12-7-9(29(20,21)22)1-3-11(12)13)18-19-15-8-10(30(23,24)25)2-6-16(15)31(26,27)28/h1-8H,17H2,(H,20,21,22)(H,23,24,25)(H,26,27,28) |
InChI Key |
LTLKIGYZABNKRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


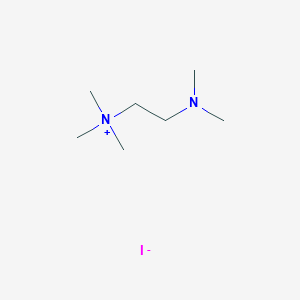
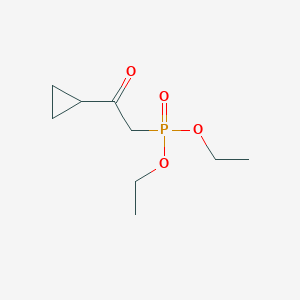
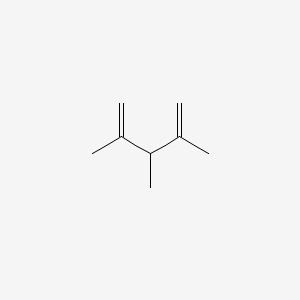
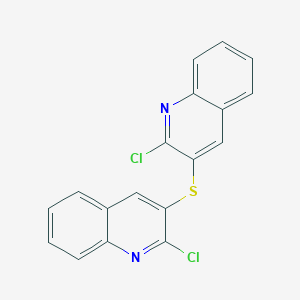


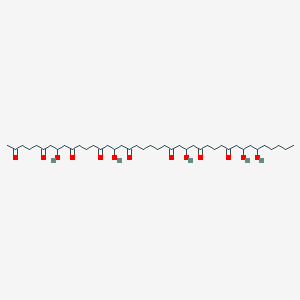
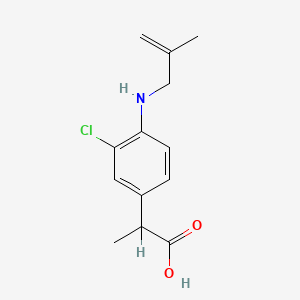
![[3-(Chloroacetyl)phenyl]acetonitrile](/img/structure/B14468077.png)
![(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane](/img/structure/B14468089.png)
![2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate](/img/structure/B14468098.png)
